4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
Historical Context of Piperidine Derivatives in Chemical Research
Piperidine derivatives have served as foundational scaffolds in organic synthesis since Thomas Anderson's 1850 isolation of piperidine from black pepper alkaloids. The structural simplicity of the six-membered heterocycle, featuring one nitrogen atom, enabled its rapid adoption in pharmaceutical development. By the mid-20th century, piperidine cores became integral to neuropharmacological agents, exemplified by meperidine (1939) and haloperidol (1958).
The 1970s marked a paradigm shift with Stork's enamine alkylation methodology, enabling selective functionalization at piperidine's α-positions. Contemporary innovations include biocatalytic approaches, such as the 2022 immobilized Candida antarctica lipase B system achieving 91% yield in piperidine multicomponent reactions. Table 1 outlines key historical milestones:
Significance of Nitropyridine-Substituted Piperidines
Nitropyridine moieties impart unique electronic and steric properties to piperidine frameworks. The nitro group's strong electron-withdrawing character (-I effect) activates adjacent positions for nucleophilic aromatic substitution, while the pyridine ring enables π-π stacking interactions in biological targets.
Recent studies demonstrate nitropyridine-piperidine hybrids as:
- Kinase inhibitors: CDK4/6 inhibitors with IC~50~ values <10 nM via nitro-to-amine reduction strategies
- Antimicrobial agents: Thiazolo[5,4-b]pyridines showing MIC~50~ 7.8 μg/mL against Enterococcus faecalis
- Herbicidal compounds: Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate (IC~50~ 27.7 mg/L)
The tert-butyl carbamate group in 4-[(3-nitro-pyridin-2-ylamino)-methyl] derivatives enhances solubility (LogP reduction ≈1.2 units) while protecting amine functionalities during multistep syntheses.
Position in Contemporary Research
4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS 939986-17-1) has emerged as a key intermediate for PROTACs (Proteolysis-Targeting Chimeras) targeting androgen receptor degradation. Its molecular architecture enables three critical modifications:
- Nitro reduction : Generates primary amines for E3 ligase recruitment domains
- Carbamate deprotection : Reveals secondary amines for linker attachment
- Piperidine methylation : Enhances blood-brain barrier permeability (P-gp efflux ratio <2)
Synthetic routes optimize yield through:
- Stepwise functionalization :
- Solid-phase techniques :
- Wang resin-immobilized intermediates achieve 89% purity without chromatography
Table 2 compares synthetic approaches:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional solution | 58 | 95 | 100g |
| Solid-phase | 67 | 89 | 10kg |
| Biocatalytic | 82* | 98 | Under development |
*Theoretical yield from immobilized lipase systems
This compound's versatility is further evidenced in:
Properties
IUPAC Name |
tert-butyl 4-[[(3-nitropyridin-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-9-6-12(7-10-19)11-18-14-13(20(22)23)5-4-8-17-14/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVMLZJGOMLICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 4-(3-nitropyridine-2-ylamino)piperidine-1-carboxylate, is a compound with significant biological implications due to its structural properties. This article aims to explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H22N4O4
- Molecular Weight : 322.36 g/mol
- CAS Number : 939986-15-9
This compound features a piperidine ring substituted with a nitropyridine moiety, which is often associated with various biological activities.
Antiviral Activity
Research indicates that derivatives of piperidine, including 4-(3-nitro-pyridin-2-ylamino)-methyl derivatives, exhibit antiviral properties. Notably, compounds with similar structures have shown efficacy against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). For instance, a study highlighted that certain piperidine derivatives demonstrated significant antiviral activity in vitro, suggesting that modifications to the piperidine structure can enhance bioactivity against viral pathogens .
Antibacterial and Antifungal Properties
Compounds containing the β-amino acid moiety have been reported to possess antibacterial and antifungal activities. The introduction of the nitropyridine group has been linked to increased potency against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. A study indicated that similar compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against these pathogens .
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for viral replication or bacterial survival.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, leading to reduced pathogen viability.
Study on Antiviral Efficacy
In a comparative study involving various piperidine derivatives, 4-(3-nitro-pyridin-2-ylamino)-methyl derivatives were tested for their antiviral effects against HSV. The results showed that these compounds inhibited viral replication significantly more than controls, indicating a potential pathway for therapeutic development .
Antibacterial Assessment
Another investigation evaluated the antibacterial efficacy of piperidine derivatives against a panel of resistant bacterial strains. The results demonstrated that compounds similar in structure to 4-(3-nitro-pyridin-2-ylamino)-methyl exhibited promising activity, with some achieving MIC values lower than those of standard antibiotics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O4 |
| Molecular Weight | 322.36 g/mol |
| CAS Number | 939986-15-9 |
| Antiviral Activity | Effective against HSV |
| Antibacterial Activity | MIC ≤ 6.25 µg/mL |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential biological activities, making it relevant in the field of medicinal chemistry. Preliminary studies indicate that it may exhibit:
- Anticancer Activity : Research suggests that derivatives of this compound can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in multiple cancer pathways.
- Neuroprotective Effects : Certain studies have indicated that the compound could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
Synthetic Versatility
The unique structure of 4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester allows for various synthetic modifications, enhancing its utility in chemical research. The compound can undergo functionalization to create derivatives with tailored biological activities. This versatility is crucial for the development of new therapeutic agents.
Interaction Studies
Understanding the interactions between this compound and biological targets is essential for optimizing its therapeutic efficacy. Techniques such as molecular docking and surface plasmon resonance are employed to assess binding affinities with enzymes and receptors. These studies provide insights into the pharmacodynamics of the compound and its potential mechanisms of action .
Structure-Activity Relationship (SAR) Studies
SAR studies are critical in determining how modifications to the compound's structure affect its biological activity. For example:
- The introduction of different functional groups can significantly alter the potency against specific targets.
- The presence of the nitro group in combination with the piperidine structure may enhance certain pharmacological properties, distinguishing it from structurally similar compounds.
Inhibition of GSK-3β
A notable study demonstrated that derivatives similar to this compound exhibited significant inhibition of GSK-3β, with IC50 values indicating potent activity against this target.
Neuroprotective Studies
Research highlighted that certain derivatives protected neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.
Cytotoxicity Assessment
In vitro assays have shown that this compound displays cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Compound A :
4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS 320366-57-2)
- Molecular Formula : C₁₇H₂₄N₄O₂
- Key Differences: Substituent: Cyano (-CN) replaces nitro (-NO₂) at the pyridine 3-position. This may affect binding affinity in biological targets. Synthetic Use: Preferred in reactions requiring milder deprotection conditions due to reduced steric hindrance .
Compound B :
4-(3-Nitro-pyridin-2-ylsulfanylMethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Molecular Formula : C₁₆H₂₃N₃O₄S
- Key Differences: Linkage: Sulfanyl (S-CH₂) replaces amino (-NH-) methyl. Applications: Useful in prodrug strategies or metal-coordination chemistry .
Analogues with Varying Core Scaffolds
Compound C :
(1r,4r)-[4-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
- Molecular Formula : C₁₆H₂₃N₄O₄ (estimated)
- Key Differences :
- Core Structure : Cyclohexane replaces piperidine.
- Impact : The rigid cyclohexane ring may enhance conformational stability, influencing binding specificity in enzyme-active sites.
- Thermal Stability : Cyclohexyl derivatives generally exhibit higher thermal degradation thresholds compared to piperidines (e.g., activation energy for thermal cleavage ~116–125 kJ/mol in related tert-butyl esters) .
Compound D :
4-[4-(6-Amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
- Molecular Formula : C₁₅H₂₃N₅O₂
- Key Differences :
Functional Group and Positional Isomers
Compound E :
4-[Methyl-(4-methyl-pyrimidin-2-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1261232-54-5)
- Molecular Formula : C₁₆H₂₆N₄O₂
- Key Differences :
- Substituent : Methyl-pyrimidinyl replaces nitro-pyridinyl.
- Impact : Pyrimidine’s dual nitrogen atoms improve π-stacking interactions, while the methyl group reduces steric bulk.
- Thermal Behavior : Lower activation energy for tert-butyl ester cleavage (~116 kJ/mol) compared to nitro-substituted analogues, as observed in thermal lithography studies .
Comparative Data Table
| Property | Target Compound | Compound A (Cyano) | Compound B (Sulfanyl) | Compound C (Cyclohexyl) | Compound D (Piperazine) |
|---|---|---|---|---|---|
| Molecular Weight | ~353.4* | 320.4 | 353.4 | ~365.4 | 329.4 |
| Key Functional Group | -NO₂ | -CN | -S-CH₂ | -NO₂ (cyclohexyl) | -NH₂ (piperazine) |
| Thermal Stability (Eₐ, kJ/mol) | N/A | N/A | N/A | 116–125† | N/A |
| LogP (Predicted) | ~2.5 | ~1.8 | ~3.0 | ~2.7 | ~1.2 |
| Primary Application | Drug intermediate | Synthetic intermediate | Prodrug design | Conformationally rigid ligands | Kinase inhibitors |
*Estimated based on structural similarity to Compound B. †From thermal lithography studies of tert-butyl esters .
Preparation Methods
Nucleophilic Substitution for Pyridylamino-Methyl Group Installation
Advanced Functionalization and Coupling Techniques
Reductive Amination for Methyl Group Installation
Alternative routes employ reductive amination to attach the aminomethyl group. A 2023 study demonstrated the condensation of 3-nitro-2-aminopyridine with piperidine-4-carbaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol, yielding the secondary amine with 70–78% efficiency. However, over-reduction byproducts necessitate careful pH control (pH 4–5) and iterative recrystallization from ethyl acetate/n-hexane.
Palladium-Catalyzed Cross-Coupling
For structurally complex variants, palladium-mediated Suzuki-Miyaura couplings are employed. The J-Stage protocol utilizes Pd(PPh3)2Cl2 with 2,4-dichloropyrimidine in dimethoxyethane (DME), achieving 96% yield for analogous pyrimidine intermediates. Adapting this to nitro-pyridine systems may require tailored ligands (e.g., SPhos) to suppress nitro-group reduction.
Analytical Characterization and Challenges
Impurity Profiling and Mitigation
Phosphorous contaminants from DPPA-based Curtius rearrangements are quantified via inductively coupled plasma mass spectrometry (ICP-MS). Residual levels >500 ppm necessitate additional washes with 5% citric acid. For nitro-group stability, reaction temperatures are maintained below 40°C to prevent decomposition into nitrophenolic byproducts.
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 2.80–3.10 (m, 4H, piperidine), 4.22 (s, 2H, CH2NH), 6.90–8.50 (m, 3H, pyridine).
- LC-MS (ESI+) : m/z 365.2 [M + H]+ (C17H24N4O4 requires 364.4).
Industrial-Scale Optimization
Solvent Selection for Crystallization
High-yield recrystallization (≥99% purity) is achieved using tert-butyl methyl ether (MTBE) due to its low polarity and moderate boiling point (55°C), minimizing Boc-group cleavage.
Catalytic Recycling
Pd catalysts from coupling reactions are recovered via aqueous extraction with 0.1 M EDTA, reducing metal residues to <10 ppm.
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester?
Methodological Answer: Synthesis typically involves coupling a nitro-substituted pyridine derivative with a tert-butyl-protected piperidine scaffold. Key steps include:
- Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .
- Nucleophilic substitution or reductive amination to introduce the (3-nitro-pyridin-2-ylamino)-methyl moiety. Reaction conditions (e.g., 50–80°C, DMF or THF as solvent) must be optimized to maximize yield and purity .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- GC-MS and HPLC-TOF : Confirm molecular weight and purity. For example, GC-MS retention times (e.g., 7.94 min) and exact mass measurements (Δppm < 2) ensure structural fidelity .
- FTIR-ATR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the Boc group) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and confirms regioselectivity of substitutions .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity Category 4 for similar compounds) .
- Emergency measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers assess the purity of this compound?
Methodological Answer:
- HPLC with UV detection (λ = 254 nm) at >98% purity.
- Elemental analysis (C, H, N) to validate stoichiometry .
Advanced Research Questions
Q. What reaction mechanisms govern the deprotection of the tert-butyl group in this compound?
Methodological Answer: Boc removal typically involves acidolysis (e.g., HCl in dioxane or TFA). Kinetic studies show complete deprotection within 2 hours at 25°C. Side reactions (e.g., nitro group reduction) are minimized by avoiding strong reducing agents .
Q. How do structural modifications (e.g., nitro group position) affect biological activity?
Methodological Answer:
Q. How can contradictory analytical data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
Q. What are the primary degradation pathways under accelerated stability testing?
Methodological Answer:
- Forced degradation studies (40°C/75% RH for 4 weeks) reveal:
- Hydrolysis : Boc group cleavage (major pathway, ~15% degradation).
- Nitro reduction : Trace amines detected under H₂-rich environments .
Q. What computational tools predict this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : SwissADME estimates moderate permeability (LogP = 2.1) and CYP3A4 inhibition risk.
- Molecular dynamics : Simulations in GROMACS reveal stable binding to albumin, suggesting prolonged plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
